N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine
Description
N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety
Properties
Molecular Formula |
C17H20F3N5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H20F3N5/c1-12-9-21-16(22-10-12)24(2)13-5-4-8-25(11-13)15-7-3-6-14(23-15)17(18,19)20/h3,6-7,9-10,13H,4-5,8,11H2,1-2H3 |
InChI Key |
BDKYIPANNUFUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=CC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine
- 5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine
Uniqueness: N,5-dimethyl-N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-2-amine is unique due to the presence of both dimethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific targets and improve its stability under various conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
